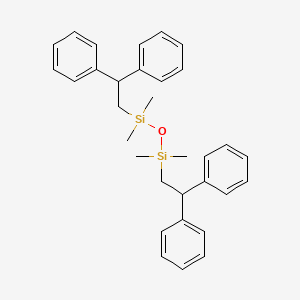
Bis-diphenylethyl disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-diphenylethyl disiloxane is an organosilicon compound with the molecular formula C32H38OSi2. It is characterized by the presence of two phenylethyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their unique chemical and physical properties, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-diphenylethyl disiloxane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The process involves the reaction of diphenylethylene with a disiloxane precursor under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar hydrosilylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis-diphenylethyl disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.
Oxidation: Conversion of Si-H to Si-OH groups.
Substitution: Replacement of phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Uses reagents such as halogenated compounds under specific conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and compounds .
Scientific Research Applications
Bis-diphenylethyl disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of bis-diphenylethyl disiloxane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrosilylation reactions, where the silicon-hydrogen bond is activated by a catalyst and added across a carbon-carbon multiple bond. This process is facilitated by the transition metal catalyst, which coordinates with the silicon atom and the unsaturated carbon bond, enabling the addition reaction .
Comparison with Similar Compounds
Similar Compounds
- Dimethylpolysiloxanes
- Phenylmethyl polysiloxanes
- Cyclic methylsiloxanes
- Siloxanes modified with alkyl groups or polyethylene glycol (PEG) .
Uniqueness
Bis-diphenylethyl disiloxane stands out due to its specific phenylethyl groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise functionalization and stability .
Properties
CAS No. |
820207-10-1 |
|---|---|
Molecular Formula |
C32H38OSi2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
2,2-diphenylethyl-[2,2-diphenylethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C32H38OSi2/c1-34(2,25-31(27-17-9-5-10-18-27)28-19-11-6-12-20-28)33-35(3,4)26-32(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31-32H,25-26H2,1-4H3 |
InChI Key |
XWCWTBUSKMRLEI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


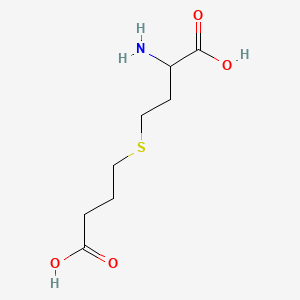
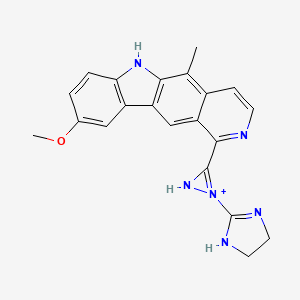
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
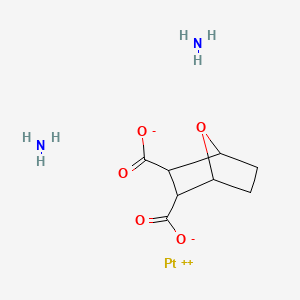
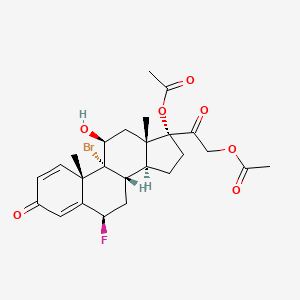
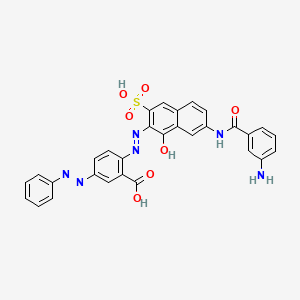
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
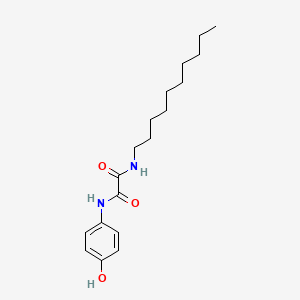
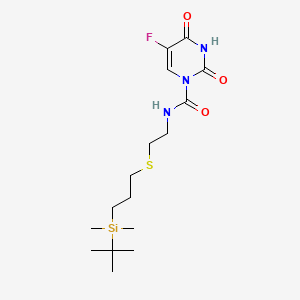
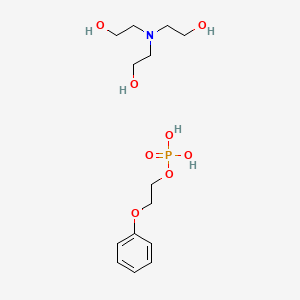
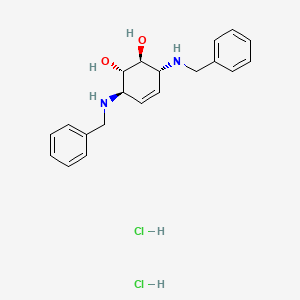
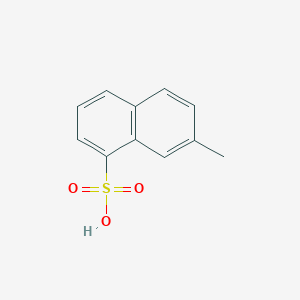
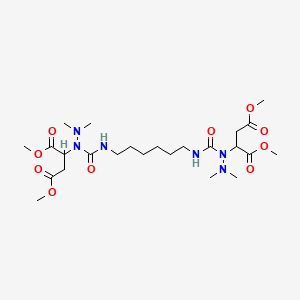
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
